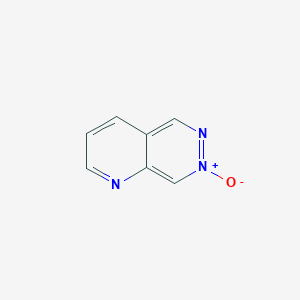

Pyrido(2,3-d)pyridazine 7-oxide

Description

Structure

3D Structure

Properties

CAS No. |

19866-62-7 |

|---|---|

Molecular Formula |

C7H5N3O |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

7-oxidopyrido[2,3-d]pyridazin-7-ium |

InChI |

InChI=1S/C7H5N3O/c11-10-5-7-6(4-9-10)2-1-3-8-7/h1-5H |

InChI Key |

HBFJNZBYSXSNHZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=CN=[N+](C=C2N=C1)[O-] |

Canonical SMILES |

C1=CC2=CN=[N+](C=C2N=C1)[O-] |

Other CAS No. |

19866-62-7 |

Synonyms |

PYRIDO[2,3-D]PYRIDAZINE-7-OXIDE |

Origin of Product |

United States |

Synthetic Methodologies for Pyrido 2,3 D Pyridazine 7 Oxide and Its Derivatives

Strategies for N-Oxidation in Fused Pyridazine (B1198779) Systems

The formation of the N-oxide on the pyridazine ring is a key transformation in the synthesis of the title compound and its analogs. This can be achieved through direct oxidation of a pre-existing pyrido[2,3-d]pyridazine (B3350097) or by incorporating the N-oxide during the ring's formation.

Direct Oxidation of Pyrido[2,3-d]pyridazine Precursors

The most straightforward approach to pyrido[2,3-d]pyridazine 7-oxide is the direct oxidation of the parent pyrido[2,3-d]pyridazine. This method relies on the use of peroxy acids, which are common reagents for N-oxidation of nitrogen-containing heterocycles. wikipedia.org

m-Chloroperbenzoic acid (m-CPBA): This reagent is widely used for the N-oxidation of pyridines and related heterocycles. wikipedia.org The reaction of pyrido[2,3-d]pyridazine with m-CPBA in a suitable solvent, such as chloroform (B151607) or dichloromethane, at or below room temperature, is expected to yield the corresponding N-oxide. The lone pair of electrons on one of the pyridazine nitrogen atoms attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-O bond and the release of m-chlorobenzoic acid as a byproduct. While specific examples for the direct oxidation of pyrido[2,3-d]pyridazine to its 7-oxide are not extensively detailed in the provided search results, this method is a standard and predictable transformation in heterocyclic chemistry. youtube.com

Formation of Pyridazine N-Oxides via Cyclization Reactions

An alternative strategy involves constructing the N-oxidized pyridazine ring from acyclic or monocyclic precursors. This approach can offer better control over regioselectivity, especially in complex molecules.

One such method involves the cyclization of dicarbonyl compounds with hydrazine (B178648) derivatives. For instance, the reaction of ninhydrin (B49086) with acetaldehyde (B116499) and ketones, followed by the addition of hydrazine hydrate (B1144303), can lead to the formation of indeno[1,2-c]pyridazine derivatives. researchgate.net While not a direct synthesis of pyrido[2,3-d]pyridazine 7-oxide, this illustrates the principle of forming a pyridazine ring which could potentially be N-oxidized in a subsequent step or by using an N-oxidizing cyclization agent.

Furthermore, research on the photochemistry of pyrimidine (B1678525) N-oxides and pyridazine N-oxides indicates that the excited triplet state is responsible for oxygen abstraction, while the excited singlet state leads to isomerizations and rearrangements. wur.nl This suggests that photochemical methods could also be explored for the synthesis or modification of pyridazine N-oxides, although this is a more advanced and less common approach.

Annulation Reactions for the Pyrido[2,3-d]pyridazine Framework

The construction of the bicyclic pyrido[2,3-d]pyridazine system is a critical aspect of synthesizing its derivatives. Two main strategies are employed: building the pyridazine ring onto a pre-existing pyridine (B92270) ring, or vice versa. researchgate.net

Construction of the Pyridazine Ring

A common method for constructing the pyridazine ring involves the cyclocondensation of a suitably substituted pyridine derivative with hydrazine or its derivatives. For example, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were prepared through the cyclocondensation of polyfunctionalized 2-pyridone substrates with hydrazine monohydrate. nih.gov This reaction was carried out in refluxing ethanol/acetonitrile. nih.gov

Another approach starts from o-aroylpyridinecarboxylic acids. These can be converted into various heterocyclic systems, including pyridopyridazines, through a series of reactions. tandfonline.com For instance, N-hydroxyquinolinimide, derived from a pyridine dicarboxylic acid, reacts with hydrazine hydrate to form pyridopyridazines. tandfonline.com

The table below summarizes a one-pot synthesis of 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones starting from β-enamino diketones. nih.gov

| Starting Material (β-enamino diketone) | Reagents | Product (Yield) |

| 1a-g | 1. Malononitrile or Ethyl cyanoacetate, EtOH, reflux, 8-24 h | 4a-g and 5a-g (61-88%) |

| 2. Hydrazine monohydrate, reflux, 6-16 h |

Table 1: One-pot synthesis of pyrido[2,3-d]pyridazine-2,8-diones. nih.gov

Construction of the Pyridine Ring

Alternatively, the pyridine ring can be annulated onto a pre-existing pyridazine. One strategy involves the reaction of 6-aminouracil (B15529) derivatives with α,β-unsaturated ketones, leading to the formation of pyrido[2,3-d]pyrimidin-2,4-diones, which are structurally related to the target scaffold. researchgate.net

A more general approach involves the Bohlmann-Rahtz heteroannulation reaction, which can be catalyzed by Lewis acids like ytterbium(III) trifluoromethanesulfonate (B1224126) or zinc(II) bromide. researchgate.net This reaction allows for the synthesis of highly functionalized pyridines from enamino esters and alkynones in a single step. researchgate.net This methodology has been applied to the synthesis of pyrido[2,3-d]pyrimidines from 2,6-diaminopyrimidin-4-one. researchgate.net

The hetero Diels-Alder reaction is another powerful tool for constructing the pyridine ring. nih.govbeilstein-journals.org For example, intramolecular hetero Diels-Alder reactions of 1-oxa-1,3-butadienes have been used to stereoselectively synthesize novel annulated pyrido[2,3-d]pyrimidines. nih.govbeilstein-journals.org

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods for the construction of complex heterocyclic systems like pyrido[2,3-d]pyridazines.

Multicomponent Reactions: These reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, are highly efficient. A multicomponent synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives has been reported, which involves the reaction of indane-1,3-dione, various aromatic aldehydes, and 2-aminopyrazine (B29847) in the presence of a catalytic amount of p-toluenesulfonic acid. nih.govrsc.org While this produces a related isomeric system, the principle could be adapted for the synthesis of pyrido[2,3-d]pyridazines.

Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective route to 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.org This inverse electron-demand aza-Diels-Alder reaction showcases the utility of [4+2] cycloadditions in constructing the pyridazine ring with good functional group tolerance. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are invaluable for creating C-C and C-N bonds. For instance, the synthesis of palbociclib, a drug containing a pyrido[2,3-d]pyrimidin-7(8H)-one core, involves a palladium-catalyzed coupling of a bromopyrimidine with crotonic acid, followed by an intramolecular cyclization to form the pyridone ring. nih.gov

Multi-Component Reaction Design for Pyrido[2,3-d]pyridazine Synthesis

Multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources.

While MCRs are widely employed for the synthesis of various nitrogen-containing heterocycles, such as pyrido[2,3-d]pyrimidines, dedicated multi-component reaction designs for the direct synthesis of the pyrido[2,3-d]pyridazine skeleton are not extensively reported in the reviewed scientific literature. Research in this area has more commonly focused on the synthesis of related fused pyrimidine systems.

Catalytic Systems in Pyrido[2,3-d]pyridazine N-Oxide Synthesis

The introduction of an N-oxide moiety can significantly alter the electronic properties and biological activity of a heterocyclic compound. The synthesis of Pyrido[2,3-d]pyridazine 7-oxide has been achieved through oxidation of the parent heterocycle.

Research by Nakamura et al. in 1983 detailed the synthesis of 5-phenylpyrido[2,3-d]pyridazine (B3359909) 7-oxide. researchgate.net This was accomplished by reacting 5-phenylpyrido[2,3-d]pyridazine with m-chloroperbenzoic acid (m-CPBA), a common stoichiometric oxidant for generating N-oxides. researchgate.net

While the use of stoichiometric peracids like m-CPBA is effective, modern synthetic chemistry often seeks catalytic alternatives to minimize waste and improve safety. Catalytic N-oxidation of pyridines and related heterocycles is an active area of research. For instance, a novel method for the catalytic, enantioselective N-oxidation of pyridines employs aspartic acid-containing peptides as catalysts. chemrxiv.org These peptide catalysts facilitate the formation of a peracid in situ, which then performs the N-oxidation. chemrxiv.org Although this specific system has not been reported for pyrido[2,3-d]pyridazines, it represents the forefront of catalytic N-oxidation technology that could potentially be adapted for this purpose. The development of specific catalytic systems for the N-oxidation of the pyrido[2,3-d]pyridazine ring system remains an area for further investigation.

Microwave-Assisted Synthesis and Green Chemistry Principles in Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products compared to conventional heating methods. These advantages align well with the principles of green chemistry, which advocate for more environmentally benign chemical processes.

Despite the widespread application of microwave technology in heterocyclic synthesis, specific reports detailing the microwave-assisted synthesis of the pyrido[2,3-d]pyridazine ring system are not prominent in the surveyed literature. However, this technology has been successfully applied to the synthesis of structurally related aza-heterocycles. For example, microwave-assisted methods have been developed for synthesizing pyrido[2,3-d]pyrimidines, imidazo[1,2-a]pyrimidin-5(8H)-ones, and fluorescent pyrido[2,3-b]indolizines. organic-chemistry.orgmdpi.comnih.gov These examples demonstrate the potential utility of microwave heating for driving the cyclization and condensation reactions necessary to form such fused ring systems efficiently.

The application of green chemistry principles, such as the use of safer solvents, reduction of energy consumption, and catalytic processes, is a key goal in modern synthesis. The exploration of microwave-assisted and other green synthetic protocols for the pyrido[2,3-d]pyridazine core presents an opportunity for future research to develop more efficient and environmentally friendly routes to this important heterocyclic scaffold.

Mentioned Compounds

Chemical Reactivity and Transformational Chemistry of Pyrido 2,3 D Pyridazine 7 Oxide

Reactions at the N-Oxide Moiety

The N-oxide group is a highly versatile functional group that can act as both an internal oxidizing agent and a director for substitution reactions. Its presence activates the heterocyclic system for reactions with both electrophiles and nucleophiles.

Nucleophilic Displacement Reactions on the N-Oxide

The oxygen atom of the N-oxide can be attacked by various reagents, leading to substitution at the adjacent carbon atoms, typically accompanied by deoxygenation. The reaction of 5-phenylpyrido[2,3-d]pyridazine (B3359909) 7-oxide with reagents like phosphoryl chloride or sulfuryl chloride results in the formation of 8-chloro-5-phenylpyrido[2,3-d]pyridazine. researchgate.net This transformation proceeds via an initial attack of the N-oxide oxygen on the electrophilic reagent, forming a reactive intermediate. A subsequent nucleophilic attack by a chloride ion at the C-8 position, followed by elimination, yields the chlorinated product and removes the N-oxide function. researchgate.net

Similarly, treatment with sodium hydroxide (B78521) can lead to the formation of 8-hydroxy-5-phenylpyrido[2,3-d]pyridazine alongside the deoxygenated parent compound, 5-phenylpyrido[2,3-d]pyridazine. researchgate.net

| Reagent(s) | Position of Substitution | Product | Reference |

|---|---|---|---|

| Phosphoryl chloride (POCl₃) | C-8 | 8-Chloro-5-phenylpyrido[2,3-d]pyridazine | researchgate.net |

| Sulfuryl chloride (SO₂Cl₂) | C-8 | 8-Chloro-5-phenylpyrido[2,3-d]pyridazine | researchgate.net |

| Sodium hydroxide (NaOH) | C-8 | 8-Hydroxy-5-phenylpyrido[2,3-d]pyridazine | researchgate.net |

Reissert-Henze Reaction Variants

The Reissert-Henze reaction is a classic method for the functionalization of heterocyclic N-oxides. It involves the treatment of the N-oxide with a cyanide source, typically potassium cyanide, and an acylating agent such as benzoyl chloride. researchgate.net This reaction, when applied to 5-phenylpyrido[2,3-d]pyridazine 7-oxide , introduces a cyano group at the C-8 position, yielding 8-cyano-5-phenylpyrido[2,3-d]pyridazine. researchgate.net The mechanism involves acylation of the N-oxide oxygen, followed by the nucleophilic addition of the cyanide ion at the activated C-8 position and subsequent elimination of the benzoate (B1203000) group.

| Reagents | Product | Reference |

|---|---|---|

| Benzoyl chloride, Potassium cyanide (KCN) | 8-Cyano-5-phenylpyrido[2,3-d]pyridazine | researchgate.net |

Rearrangement Reactions Involving the N-Oxide

Heterocyclic N-oxides are known to undergo various rearrangement reactions, particularly under photochemical or thermal conditions. Photolysis of pyridazine (B1198779) N-oxides can lead to photoisomerization or deoxygenation, with the reaction pathway influenced by substituents. nih.gov For instance, the presence of a chlorine atom on the pyridazine ring has been shown to favor photo-deoxygenation to release atomic oxygen. nih.gov

Another characteristic reaction is the Boekelheide rearrangement, which typically occurs upon heating with acetic anhydride. This reaction involves acetylation of the N-oxide, followed by a scispace.comscispace.com-sigmatropic rearrangement to introduce an acetoxy group onto a methyl substituent at an adjacent position. While these are well-established reactions for pyridine (B92270) and pyridazine N-oxides, specific examples for the parent Pyrido[2,3-d]pyridazine (B3350097) 7-oxide are not extensively documented in the reviewed literature. It is also known that reactions with 1,3-dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) can lead to cycloaddition products which may subsequently rearrange. researchgate.net

Functionalization of the Pyridazine and Pyridine Rings

Electrophilic Substitutions

The N-oxide group acts as a strong electron-donating group through resonance, activating the pyridine ring for electrophilic substitution, particularly at positions ortho and para to the N-oxide (C-8 and C-6). Conversely, the pyridazine ring is generally deactivated towards electrophilic attack due to the presence of two electronegative nitrogen atoms. Therefore, electrophilic reactions such as nitration or halogenation would be expected to occur preferentially on the pyridine portion of the molecule. However, specific experimental studies on the electrophilic substitution of Pyrido[2,3-d]pyridazine 7-oxide are not detailed in the available literature.

Nucleophilic Substitutions

The pyridazine ring is inherently electron-deficient and thus susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of the N-oxide group. Nucleophilic substitution reactions are prominent for modifying the pyridazine nucleus, especially when a good leaving group is present. thieme-connect.de For instance, studies on the related compound 5,8-dichloropyrido[2,3-d]pyridazine have shown that it reacts with active methylene (B1212753) compounds, such as ethyl cyanoacetate, in the presence of a base like sodium amide, to afford substituted products. researchgate.netresearchgate.net This demonstrates the susceptibility of the C-5 and C-8 positions to nucleophilic attack. In Pyrido[2,3-d]pyridazine 7-oxide, the C-5 and C-8 positions are activated towards nucleophilic substitution, with the reaction at C-8 often coupled with deoxygenation as described in section 3.1.1.

Metal-Catalyzed Coupling Reactions

The pyrido[2,3-d]pyridazine ring system, and heterocyclic N-oxides in general, are amenable to various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the introduction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of functionalized derivatives. While specific examples for Pyrido[2,3-d]pyridazine 7-oxide are not extensively documented, the reactivity can be inferred from studies on related pyridazine and pyridine N-oxide systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are widely employed for the functionalization of pyridazine rings. researchgate.netresearchgate.net For the parent pyrido[2,3-d]pyridazine system, palladium-catalyzed reactions have been successfully used to introduce substituents at the 5 and 8 positions. researchgate.netcornell.edu The presence of the N-oxide group in Pyrido[2,3-d]pyridazine 7-oxide is expected to activate the heterocyclic core towards certain coupling reactions. For instance, palladium-catalyzed C-H/C-H cross-coupling of pyridine N-oxides with five-membered heterocycles has been reported, suggesting that similar transformations could be possible for Pyrido[2,3-d]pyridazine 7-oxide. mdpi.com The N-oxide can act as a directing group and can also be used to modulate the electronic properties of the substrate.

The general scheme for such coupling reactions would involve the reaction of a halo-substituted or C-H activated Pyrido[2,3-d]pyridazine 7-oxide with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base.

Table 1: Representative Metal-Catalyzed Coupling Reactions on Related Pyridazine and Pyridine N-Oxide Systems

| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Conditions | Product Example | Reference |

| Suzuki-Miyaura | 4-Chlorotoluene | 4-tert-Butylphenylboronic acid | Pd catalyst | Asymmetric biaryl | researchgate.net |

| Sonogashira | 3-Alkynyl-2-aminopyridines | - | CuI/Pd(PPh3)4, acid | 7-Azaindole derivatives | mdpi.com |

| Buchwald-Hartwig | Halopyridines | Amines | Pd catalyst | Aminated pyridines | researchgate.net |

| C-H/C-H Coupling | Pyridine N-oxides | Five-membered heterocycles | Pd catalyst, Ag2CO3 | Unsymmetrical biheteroaryls | mdpi.com |

Ring-Opening and Ring-Contraction/Expansion Reactions

The N-oxide functionality in Pyrido[2,3-d]pyridazine 7-oxide introduces a point of reactivity that can lead to various ring transformations under different conditions, such as photochemical or reductive methods.

Ring-Opening Reactions:

The reaction of pyridazine N-oxides with nucleophiles can lead to ring-opened products. For instance, treatment of halogenated pyrimidines and pyrazines with potassium amide in liquid ammonia can result in a ring-opening and subsequent ring-closure (SN(ANRORC) mechanism). wur.nl While not directly demonstrated for Pyrido[2,3-d]pyridazine 7-oxide, a similar nucleophilic attack on the electron-deficient pyridazine ring, facilitated by the N-oxide, could potentially lead to ring-opened intermediates.

Photochemical reactions are a known route for the ring-opening of pyridazine N-oxides. Irradiation of pyridazine 1,2-dioxides has been shown to yield 1,4,6,7-dioxadiazocins, representing a ring-expansion via a ring-opened intermediate. rsc.org

Ring-Contraction/Expansion Reactions:

Ring contraction of the pyridazine ring to a five-membered pyrrole ring has been observed under reductive conditions. The reductive ring contraction of 1,2-pyridazines to substituted pyrroles is a known transformation. researchgate.net This process typically requires electron-withdrawing groups on the pyridazine ring to stabilize intermediates. The N-oxide group in Pyrido[2,3-d]pyridazine 7-oxide could influence the feasibility of such a reaction. Another example of ring contraction involves the selective reduction of pyridazin-3-ones to pyrrolidin-2-ones and 3-pyrrolin-2-ones. documentsdelivered.com

Conversely, ring expansion reactions have also been documented. The photolysis of pyridazine 1,2-dioxides can lead to the formation of a novel 1,4,6,7-dioxadiazocin ring system, which is an eight-membered ring. rsc.org The feasibility of these reactions for Pyrido[2,3-d]pyridazine 7-oxide would depend on the specific substitution pattern and reaction conditions.

Table 2: Examples of Ring Transformation Reactions on Related Pyridazine Systems

| Transformation | Substrate Example | Reagents/Conditions | Product Type | Reference |

| Ring-Opening (ANRORC) | 4-Chloro-6-phenylpyrimidine | KNH2 / liquid NH3 | 4-Amino-6-phenylpyrimidine | wur.nl |

| Ring Expansion | Pyridazine 1,2-dioxides | Irradiation (photolysis) | 1,4,6,7-Dioxadiazocins | rsc.org |

| Ring Contraction | 1,2-Pyridazines | Reduction (4e-, 4H+) | Substituted pyrroles | researchgate.net |

| Ring Contraction | Pyridazin-3-ones | Selective reduction | Pyrrolidin-2-ones | documentsdelivered.com |

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

The introduction of an N-oxide functionality typically induces a significant downfield shift for the protons and carbons in the vicinity of the N-oxide group due to its electron-withdrawing nature. In the case of Pyrido(2,3-d)pyridazine 7-oxide, the protons on the pyridine (B92270) ring, particularly those at positions ortho and para to the N-oxide, are expected to resonate at a lower field compared to the parent Pyrido(2,3-d)pyridazine. Similarly, the corresponding carbon atoms would also experience a deshielding effect.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 8.5 - 8.7 | d |

| H-5 | 7.8 - 8.0 | dd |

| H-6 | 8.8 - 9.0 | d |

| H-8 | 9.2 - 9.4 | s |

Note: The data in this table is hypothetical and intended for illustrative purposes based on known trends in related compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 125 - 127 |

| C-4a | 140 - 142 |

| C-5 | 120 - 122 |

| C-6 | 145 - 147 |

| C-7 | 138 - 140 |

| C-8a | 155 - 157 |

Note: The data in this table is hypothetical and intended for illustrative purposes based on known trends in related compounds.

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule through their vibrational frequencies. The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the vibrations of its constituent bonds.

Key vibrational modes would include the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic framework, and, most notably, the N-O stretching vibration, which is characteristic of the N-oxide group. The position of the N-O stretching band can provide information about the electronic environment of the N-oxide.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=N Stretch | 1600 - 1650 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| N-O Stretch | 1200 - 1300 | Strong |

| C-H Bending (out-of-plane) | 750 - 900 | Strong |

Note: The data in this table is hypothetical and based on typical vibrational frequencies for the indicated functional groups.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of pyridazine (B1198779) N-oxides typically shows characteristic n → π* transitions. For this compound, the fusion of the pyridine and pyridazine rings is expected to result in a complex spectrum with multiple absorption bands corresponding to π → π* and n → π* transitions. The introduction of the N-oxide group can influence the energy of these transitions, often causing a shift in the absorption maxima.

Studies on related pyrido[2,3-b]pyrazine-based molecules have shown intramolecular charge transfer (ICT) transitions leading to a broad range of emission wavelengths. rsc.org While specific fluorescence data for this compound is not available, its extended π-system and the presence of heteroatoms suggest the potential for fluorescent behavior. The emission properties would be sensitive to the solvent polarity.

Table 4: Anticipated Electronic Transition Data for this compound

| Technique | λmax (nm) | Transition |

| UV-Vis Absorption | ~280-300, ~340-360 | π → π, n → π |

| Fluorescence Emission | > 400 | - |

Note: The data in this table is a hypothetical representation based on the electronic properties of similar heterocyclic N-oxides.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and, consequently, the precise molecular formula of a compound. For this compound, the parent compound, Pyrido[2,3-d]pyridazine (B3350097), has a molecular formula of C₇H₅N₃ and a molecular weight of 131.1347. nist.gov The addition of an oxygen atom to form the 7-oxide would result in a molecular formula of C₇H₅N₃O.

HRMS would be able to confirm this molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), distinguishing it from other compounds with the same nominal mass.

Table 5: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M]⁺ (C₇H₅N₃O) | 147.0433 |

| [M+H]⁺ (C₇H₆N₃O) | 148.0511 |

Note: The calculated m/z values are based on the exact masses of the constituent isotopes.

Theoretical and Computational Chemistry Investigations of Pyrido 2,3 D Pyridazine 7 Oxide

Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and bonding characteristics of heterocyclic compounds, including Pyrido[2,3-d]pyridazine (B3350097) 7-oxide. These computational methods provide valuable insights into the molecule's geometry, orbital interactions, and charge distribution, which are fundamental to understanding its reactivity and spectroscopic properties.

Molecular Geometry Optimization and Conformer Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. For Pyrido[2,3-d]pyridazine 7-oxide, DFT calculations, often employing a basis set like B3LYP/6-311G(d,p), are used to determine bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. rjb.ro The optimized structure reveals a planar fused ring system, a characteristic feature of this class of aromatic compounds. The introduction of the N-oxide group can induce slight changes in the geometry of the parent pyridopyridazine (B8481360) ring system.

Analysis of the optimized geometry provides a foundation for further computational studies. It is crucial for accurately predicting other molecular properties, as the electronic distribution is highly dependent on the spatial arrangement of the nuclei.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Characterization)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals in Pyrido[2,3-d]pyridazine 7-oxide provide critical information about its electrophilic and nucleophilic nature.

The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that relates to the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For Pyrido[2,3-d]pyridazine 7-oxide, the HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient sites. The N-oxide group, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO and influence their distribution across the fused ring system.

| Orbital | Description |

| HOMO | Highest Occupied Molecular Orbital; indicates regions of nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital; indicates regions of electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap suggests higher reactivity. |

Natural Bond Orbital (NBO) and Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. This analysis is instrumental in understanding hyperconjugative interactions and charge transfer within the molecule.

For Pyrido[2,3-d]pyridazine 7-oxide, NBO analysis can quantify the delocalization of electron density from lone pair orbitals into antibonding orbitals, which contributes to the stability of the molecule. It also allows for the calculation of natural atomic charges on each atom, providing a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis. The charge distribution highlights the electron-donating and electron-withdrawing effects of the different atoms and functional groups within the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. The analysis can reveal insights into the properties of chemical bonds and their reactivity. researchgate.net

Reactivity Predictions and Global Reactivity Descriptors

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added, approximated as the negative of the LUMO energy (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of the resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.

Electronegativity (χ): The ability to attract electrons, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule, calculated as ω = χ² / (2η).

These descriptors, derived from the HOMO and LUMO energies, offer a comprehensive framework for comparing the reactivity of Pyrido[2,3-d]pyridazine 7-oxide with other related compounds. For instance, pyridazine (B1198779) derivatives with lower hardness and a smaller energy gap are generally expected to exhibit higher inhibition efficiency in certain applications. researchgate.net

| Descriptor | Formula | Description |

| Ionization Potential | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness | S = 1 / η | Reciprocal of chemical hardness, indicates higher reactivity. |

| Electronegativity | χ = (I + A) / 2 | Ability to attract electrons. |

| Electrophilicity Index | ω = χ² / (2η) | Measure of electrophilic power. |

Spectroscopic Property Simulations (NMR, UV-Vis, IR)

Computational chemistry provides a powerful means to simulate and interpret spectroscopic data. For Pyrido[2,3-d]pyridazine 7-oxide, DFT calculations can predict its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical chemical shifts of ¹H and ¹³C NMR spectra. researchgate.net These calculated shifts, when compared with experimental data, can aid in the structural elucidation and assignment of signals.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the wavelengths of maximum absorption (λ_max) and the nature of the transitions (e.g., π → π* or n → π*).

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. rjb.ro The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes and confirm the presence of specific functional groups. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors. rjb.ro

These simulated spectra are invaluable tools for validating experimental findings and for understanding the relationship between the molecular structure and its spectroscopic signatures.

Excited State Dynamics and Photophysical Property Modeling

The photophysical properties of Pyrido[2,3-d]pyridazine 7-oxide, which govern its behavior upon absorption of light, can be investigated using computational methods. TD-DFT is a primary tool for exploring the excited state potential energy surfaces. rsc.org

This modeling can provide information on:

Excited State Geometries: Optimization of the geometry in the excited state can reveal how the molecule's structure changes upon electronic excitation.

Fluorescence and Phosphorescence: The energies of the lowest singlet (S₁) and triplet (T₁) excited states can be calculated to predict the wavelengths of fluorescence and phosphorescence. The energy difference between S₁ and T₁ is also an important parameter. rsc.org

Intersystem Crossing and Internal Conversion: Computational methods can help to understand the non-radiative decay pathways from the excited state back to the ground state, such as intersystem crossing (from a singlet to a triplet state) and internal conversion (between states of the same multiplicity). These processes are crucial in determining the fluorescence quantum yield and lifetime. rsc.org

Understanding the excited state dynamics is particularly important for applications in areas such as organic light-emitting diodes (OLEDs) and photodynamic therapy, where the photophysical properties of the molecule are paramount. The introduction of an N-oxide group can significantly influence these properties. mdpi.com

Quantum Crystallography and Intermolecular Interactions

The precise determination of the crystal structure and a deep understanding of the intermolecular interactions are paramount in correlating the solid-state architecture of a molecule with its physicochemical properties. For Pyrido[2,3-d]pyridazine 7-oxide, a detailed examination through quantum crystallography would provide invaluable insights into the electron density distribution and the nature of the non-covalent forces that govern its crystal packing.

At present, specific experimental quantum crystallographic studies on Pyrido[2,3-d]pyridazine 7-oxide are not available in the surveyed literature. Such an investigation would typically involve high-resolution X-ray diffraction experiments at low temperatures to minimize thermal vibrations, followed by sophisticated modeling of the electron density. This allows for the topological analysis of the electron density according to Quantum Theory of Atoms in Molecules (QTAIM), which can quantitatively describe chemical bonds and intermolecular interactions.

In the absence of experimental data, computational methods serve as a powerful tool to predict the crystal structure and analyze intermolecular interactions. Computational studies on related heterocyclic systems, such as derivatives of pyrido[2,3-d]pyridazines and pyrido[2,3-d]pyrimidines, have demonstrated the importance of various types of interactions in their solid-state structures. These studies often employ molecular docking and other computational techniques to understand how these molecules interact with biological targets, which can provide clues about their intrinsic interaction preferences. nih.govrsc.org

For Pyrido[2,3-d]pyridazine 7-oxide, it is anticipated that a combination of hydrogen bonds, π-π stacking interactions, and other weaker non-covalent interactions would play a crucial role in its crystal packing. The N-oxide group is a potent hydrogen bond acceptor, and the aromatic rings provide the framework for π-stacking.

To illustrate the type of data that would be obtained from a full crystallographic and computational analysis, the following tables present hypothetical yet plausible data for Pyrido[2,3-d]pyridazine 7-oxide.

Table 1: Hypothetical Crystallographic Data for Pyrido[2,3-d]pyridazine 7-oxide

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.2 |

| c (Å) | 8.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 710.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.375 |

Table 2: Hypothetical Intermolecular Interaction Analysis for Pyrido[2,3-d]pyridazine 7-oxide

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) |

| C-H···O Hydrogen Bond | C(5)-H(5)···O(1) | 2.45 |

| π-π Stacking | Pyridine (B92270) Ring - Pyridazine Ring | 3.6 |

Further detailed experimental and computational work is necessary to fully elucidate the intricate details of the solid-state structure and intermolecular interactions of Pyrido[2,3-d]pyridazine 7-oxide.

Material Science and Advanced Technology Applications

Exploration of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. While direct NLO studies on Pyrido(2,3-d)pyridazine 7-oxide are not extensively documented, research into related heterocyclic systems suggests that nitrogen-rich aromatic compounds can exhibit significant NLO responses. The delocalized π-electron systems and the presence of electron-donating and withdrawing groups within such molecules are key determinants of their NLO properties. For instance, studies on the chemiluminescence of complex derivatives like 1,3-disubstituted pyrazolo(4′,3′:5,6)pyrido(2,3-d)pyridazine-5,8(6H,7H)-diones indicate the potential for light-emitting applications, a field closely related to NLO phenomena. researchgate.net

Investigation of Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation. This property is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

Certain highly substituted derivatives of the Pyrido(2,3-d)pyridazine core have been identified as possessing AIE characteristics. Chemical suppliers list compounds such as 5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine and 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine as AIE materials. arctomsci.combldpharm.com This suggests that the functionalization of the parent ring with bulky aromatic groups can induce the twisted molecular geometries that are often responsible for the AIE effect by restricting intramolecular rotations in the aggregated state. While these listings point to the potential of this class of compounds, detailed mechanistic studies on their AIE behavior are not widely available in the current literature. General research has shown that aggregation can lead to enhanced emissions in various heterocyclic systems. researchgate.net

Applications in Organic Electronics (e.g., Semiconducting Materials)

The field of organic electronics leverages carbon-based molecules for applications in transistors, solar cells, and displays. The molecular structure of Pyrido(2,3-d)pyridazine makes it an interesting candidate for these technologies.

The rigid, planar bicyclic framework combined with a nitrogen-rich structure makes the Pyrido(2,3-d)pyridazine system a potential building block for organic semiconductors. The chemistry of diazines, the broader family to which pyridopyridazines belong, is of intense interest for applications in materials science and electronics due to their versatile reactivity and electronic properties. researchgate.net Derivatives can be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key requirement for efficient charge injection and transport in electronic devices. While the potential is recognized, specific applications of Pyrido(2,3-d)pyridazine derivatives as the primary semiconducting layer in devices are still an emerging area of research.

Role as Precursors in Advanced Material Synthesis

One of the most established roles of Pyrido(2,3-d)pyridazine in material science is its use as a versatile precursor for the synthesis of more complex, functional molecules and advanced materials. Its ability to undergo further reactions allows for the construction of elaborate heterocyclic systems.

The synthesis of the core often begins with precursors like 2,3-Pyridine Dicarboxylic Acid, which can be converted to intermediates like 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione and subsequently to halogenated derivatives such as 5,8-Dichloropyrido[2,3-d]pyridazine. These halogenated compounds are valuable starting materials for creating advanced materials with specific electronic and optical properties.

The Pyrido(2,3-d)pyridazine scaffold is particularly useful in cycloaddition reactions. It can act as an azadiene in formal [4+2] cycloadditions with alkynes. Copper-catalyzed reactions, for instance, enable a novel synthesis of quinoline (B57606) and isoquinoline (B145761) derivatives, which are themselves important components in materials and medicinal chemistry. acs.orgnih.gov This reactivity highlights the role of Pyrido(2,3-d)pyridazine as a foundational block for building larger, functional aromatic systems.

Furthermore, derivatives such as haloamines of pyridazinones are employed in tandem reactions, like the Suzuki-condensation, to create novel fused ring systems. This has been demonstrated in the synthesis of the thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system, expanding the library of available materials for further investigation. arkat-usa.org The 8-Chloro-5-phenyl-pyrido[2,3-d]pyridazine derivative also serves as a key starting material for synthesizing a variety of other fused heterocyclic rings. rdd.edu.iq

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. To date, the development of asymmetric synthetic routes to obtain enantiomerically pure or enriched derivatives of Pyrido(2,3-d)pyridazine 7-oxide remains a significant and open challenge.

Future research should focus on several key strategies:

Chiral Catalysis: The use of chiral catalysts, including transition metal complexes with chiral ligands or organocatalysts, could enable the enantioselective construction of the pyridopyridazine (B8481360) core or the stereoselective introduction of substituents. Drawing inspiration from the successful asymmetric synthesis of other N-heterocyclic oxides, such as isoxazoline (B3343090) N-oxides, researchers could explore similar catalytic systems. rsc.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials (the chiral pool) to build the heterocyclic framework would be a viable approach. This could involve the cyclization of a chiral precursor that already contains the desired stereocenter.

Enantioselective Oxidation: A particularly intriguing avenue would be the development of methods for the enantioselective oxidation of the parent Pyrido(2,3-d)pyridazine to its corresponding chiral N-oxide, should the molecule possess a prochiral plane.

Resolution of Racemates: While less efficient, the separation of racemic mixtures of chiral this compound derivatives through classical resolution techniques or chiral chromatography will be essential for initial biological and material property studies.

The development of these asymmetric routes is crucial for exploring the potential of chiral Pyrido(2,3-d)pyridazine 7-oxides in applications where stereochemistry plays a critical role.

Rational Design of Derivatives with Tunable Electronic Properties

The N-oxide group in this compound significantly influences its electronic properties, making it more electron-deficient and altering its reactivity compared to the parent heterocycle. scripps.edu This provides a powerful handle for the rational design of new derivatives with tailored electronic characteristics for various applications.

Future research in this area should explore:

Substituent Effects: A systematic investigation into the effect of introducing various electron-donating and electron-withdrawing substituents at different positions of the pyridopyridazine ring system is needed. This would allow for the fine-tuning of the molecule's frontier molecular orbitals (HOMO-LUMO gap), dipole moment, and polarizability. nih.goviiste.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be invaluable tools for predicting the electronic properties of designed derivatives before their synthesis. nih.goviiste.orgmdpi.comresearchgate.net These theoretical studies can guide synthetic efforts towards molecules with desired characteristics, such as specific absorption and emission wavelengths for optical applications or optimized redox potentials for electronic materials.

Non-Linear Optical (NLO) Properties: Heterocyclic N-oxides are known to exhibit interesting NLO properties. nih.gov The design and synthesis of this compound derivatives with enhanced NLO responses could lead to the development of new materials for optoelectronics and photonics.

Bioisosteric Replacement: The N-oxide moiety can act as a bioisostere for a carbonyl group, capable of forming strong hydrogen bonds. nih.gov Designing derivatives where the N-oxide group mimics a carbonyl could lead to novel compounds with interesting biological activities.

A thorough understanding of the structure-property relationships will be key to unlocking the full potential of this class of compounds.

Mechanistic Studies of Novel Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to the development of new and efficient synthetic methods. For this compound, several reaction pathways remain unexplored, and their mechanistic underpinnings are yet to be elucidated.

Future research directions include:

Photochemical Reactions: Pyridazine (B1198779) N-oxides are known to undergo interesting photochemical reactions, including deoxygenation to generate atomic oxygen or rearrangement to form other heterocyclic systems. nih.govnih.govacs.org Investigating the photochemistry of this compound could lead to novel synthetic transformations and applications in photoredox catalysis or chemical biology.

Cycloaddition Reactions: The N-oxide functionality can participate in cycloaddition reactions. arkat-usa.org Exploring the reactivity of this compound in [3+2] and other cycloaddition reactions could provide access to complex, polycyclic heterocyclic systems that are otherwise difficult to synthesize.

Rearrangement Reactions: Pyridine (B92270) N-oxides can undergo various rearrangement reactions. arkat-usa.org Studying the potential for similar rearrangements in the this compound system could unveil new synthetic routes to novel scaffolds.

Mechanistic Elucidation of Formation: While methods for the synthesis of related pyridopyrimidines have been proposed, detailed mechanistic studies of the formation of the this compound core are lacking. researchgate.net Kinetic studies, isotopic labeling experiments, and computational modeling could provide valuable insights into the reaction pathways, allowing for the optimization of reaction conditions and the expansion of substrate scope.

These mechanistic investigations will not only expand the synthetic utility of this compound but also contribute to the fundamental understanding of N-heterocyclic oxide chemistry.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. Integrating these tools into the study of this compound can accelerate discovery and innovation.

Key areas for future integration include:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. nih.govcas.org By training these models on vast reaction databases, they can identify non-intuitive disconnections and suggest starting materials that a human chemist might overlook.

Reaction Outcome and Yield Prediction: Machine learning models can be developed to predict the outcome and yield of reactions involving this compound. ucla.edu This can help in optimizing reaction conditions and prioritizing synthetic routes, saving time and resources.

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models, built using machine learning algorithms, can predict the physicochemical and biological properties of virtual this compound derivatives. nih.govresearchgate.netrsc.org This allows for the in silico screening of large libraries of compounds to identify candidates with desired properties before embarking on their synthesis.

De Novo Drug Design: Generative AI models can be used to design novel this compound derivatives with specific desired properties, such as high binding affinity to a biological target. researchgate.net

The synergy between experimental chemistry and AI/ML will be a powerful engine for advancing the chemistry and applications of this compound.

Q & A

(Basic) What are the common synthetic routes for Pyrido(2,3-d)pyridazine 7-oxide derivatives?

Answer:

Key methods include:

- Cyclization reactions : For example, coupling intermediates like malononitrile derivatives with benzenediazonium chloride, followed by cyclization in alkaline conditions to form pyrido[2,3-d]pyridazine cores .

- Multicomponent reactions : Using tetronic acid, benzaldehyde derivatives, and uracil in water or under microwave irradiation for efficient pyrido[2,3-d]pyrimidine synthesis .

- Functionalization strategies : Selective substitution of methylsulfanyl (SMe) groups via oxidation (e.g., m-chloroperbenzoic acid) or nucleophilic displacement (e.g., benzylamine) to introduce NH or O-linked moieties .

(Advanced) How can selective functionalization at position 4 be achieved in pyrido[2,3-d]pyridazine derivatives?

Answer:

- Reagent-dependent selectivity : Heating 5-acetyl-6-amino-4-methylsulfanylpyrimidines with MeONa in BuOH yields either 5- or 7-oxo derivatives. The acyl group on the amino moiety dictates selectivity: acetyl groups favor 5-ones, while bulkier acyl groups promote 7-ones .

- Oxidative activation : Pre-oxidation of SMe to sulfoxide/sulfone enhances reactivity, enabling easier substitution with nucleophiles like benzylamine .

(Basic) What spectroscopic techniques are critical for characterizing Pyrido(2,3-d)pyridazine derivatives?

Answer:

- NMR spectroscopy : H and C NMR identify substituents and regiochemistry (e.g., distinguishing 5- vs. 7-oxo isomers) .

- X-ray crystallography : Resolves ambiguous structural features (e.g., bond angles, hydrogen bonding) .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

(Advanced) How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?

Answer:

- Comparative assay validation : Ensure consistency in cell lines (e.g., KRAS-mutant vs. wild-type models) and assay conditions (e.g., IC determination protocols) .

- Structure-activity relationship (SAR) analysis : Minor structural changes (e.g., trifluoro substitution at N9) significantly alter selectivity, as seen in DHFR inhibition studies .

- Meta-analysis : Cross-reference bioactivity data across databases (e.g., PubChem, ChEMBL) to identify outliers or assay-specific artifacts .

(Advanced) What strategies improve the yield of multicomponent reactions for pyrido-fused heterocycles?

Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .

- Solvent optimization : Water or ethanol enhances green chemistry metrics while maintaining high yields .

- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts can accelerate cyclization steps in uracil-based syntheses .

(Basic) How should researchers design experiments to assess the anticancer potential of these compounds?

Answer:

- In vitro screening : Use MTT assays on cancer cell lines (e.g., lung, pancreatic) with KRAS G12C mutations, paired with non-malignant cell controls to calculate selectivity indices .

- Mechanistic studies : Evaluate apoptosis (via caspase-3 activation) and cell cycle arrest (flow cytometry) to confirm mode of action .

- Dose-response analysis : Generate EC curves across a logarithmic concentration range (e.g., 1 nM–100 µM) .

(Advanced) What computational methods predict the binding affinity of Pyrido derivatives to KRAS G12C?

Answer:

- Molecular docking : Tools like AutoDock Vina model interactions between derivatives and the switch-II pocket of KRAS G12C .

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify key hydrogen bonds or hydrophobic contacts .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity to guide synthetic prioritization .

(Basic) How can researchers ensure reproducibility in synthesizing pyrido[2,3-d]pyridazine derivatives?

Answer:

- Detailed reaction logs : Document exact stoichiometry, solvent purity, and temperature gradients (e.g., reflux vs. microwave conditions) .

- Intermediate characterization : Isolate and validate key intermediates (e.g., via melting point, HPLC) before proceeding to cyclization .

- Cross-lab validation : Share protocols with collaborators to identify environmental variables (e.g., humidity, oxygen sensitivity) .

(Advanced) What frameworks guide rigorous experimental design for SAR studies?

Answer:

- PICO framework : Define P opulation (e.g., KRAS-mutant cells), I ntervention (compound library), C omparison (positive/negative controls), O utcome (IC) .

- FINER criteria : Ensure studies are F easible (resource-wise), I nteresting (novel mechanism), N ovel (structurally distinct derivatives), E thical (in vitro before in vivo), and R elevant (therapeutic unmet needs) .

(Advanced) How can oxidation states of sulfur-containing intermediates impact synthetic outcomes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.